molecular formula C15H11ClN4O4S B11052860 1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole

1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole

Cat. No.: B11052860
M. Wt: 378.8 g/mol
InChI Key: BJKJSNRFCIHOTM-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone typically involves multiple steps, including the formation of the benzodioxole ring, the tetrazole ring, and the sulfone group. One common synthetic route involves the following steps:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.

    Formation of Sulfone Group: The sulfone group is introduced through the oxidation of sulfides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can yield sulfides.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2- chlorobenzyl) sulfone involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . In antifungal research, it may disrupt fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11ClN4O4S

Molecular Weight

378.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenyl)methylsulfonyl]tetrazole

InChI

InChI=1S/C15H11ClN4O4S/c16-12-4-2-1-3-10(12)8-25(21,22)15-17-18-19-20(15)11-5-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2

InChI Key

BJKJSNRFCIHOTM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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